

# 2-Chloro-4-fluoro-3-methylbenzonitrile IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-4-fluoro-3-methylbenzonitrile

Cat. No.: B581074

[Get Quote](#)

## Technical Guide: 2-Chloro-4-fluoro-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-fluoro-3-methylbenzonitrile**, a key intermediate in pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, a representative synthetic protocol for a closely related compound, and its application in the development of Selective Androgen Receptor Modulators (SARMs).

### Chemical Identity

- IUPAC Name: **2-chloro-4-fluoro-3-methylbenzonitrile**[\[1\]](#)
- Synonyms: 2-chloro-3-methyl-4-fluorobenzonitrile, Benzonitrile, 2-chloro-4-fluoro-3-methyl-[\[1\]](#)
- CAS Number: 796600-15-2[\[1\]](#)

### Physicochemical Properties

The following table summarizes the key quantitative data for **2-Chloro-4-fluoro-3-methylbenzonitrile**.

| Property          | Value                              |
|-------------------|------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> ClFN |
| Molecular Weight  | 169.58 g/mol                       |
| Melting Point     | 54-58 °C                           |
| Boiling Point     | 260.751 °C at 760 mmHg             |
| Density           | 1.28 g/cm <sup>3</sup> (Predicted) |
| Flash Point       | 111.498 °C                         |
| Vapor Pressure    | 0.012 mmHg at 25°C                 |

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-4-fluoro-3-methylbenzonitrile** is not readily available in the public domain, a common synthetic route for structurally similar fluorinated benzonitriles involves a Sandmeyer-type reaction starting from the corresponding aniline. The following protocol details the synthesis of the closely related compound, 2-chloro-4-fluorobenzonitrile, from 2-chloro-4-aminobenzonitrile. This methodology can be adapted by starting with 2-amino-4-fluoro-3-methylbenzonitrile to yield the target compound.

### Synthesis of 2-chloro-4-fluorobenzonitrile from 2-chloro-4-aminobenzonitrile

This two-step process involves diazotization of the starting amine followed by a Schiemann-type reaction.

#### Step 1: Diazotization

- To a 100mL four-necked flask, add 47.89 g of 30% concentrated hydrochloric acid and 20.0 g of 2-chloro-4-aminobenzonitrile.
- Heat the reaction solution to 70°C and stir for 30 minutes.

- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of 9.23 g of sodium nitrite dissolved in 120 g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.
- Continue stirring at 0°C for an additional 30 minutes.
- Add 28.78 g of sodium tetrafluoroborate and continue to stir at 0°C for 30 minutes to precipitate the diazonium salt.

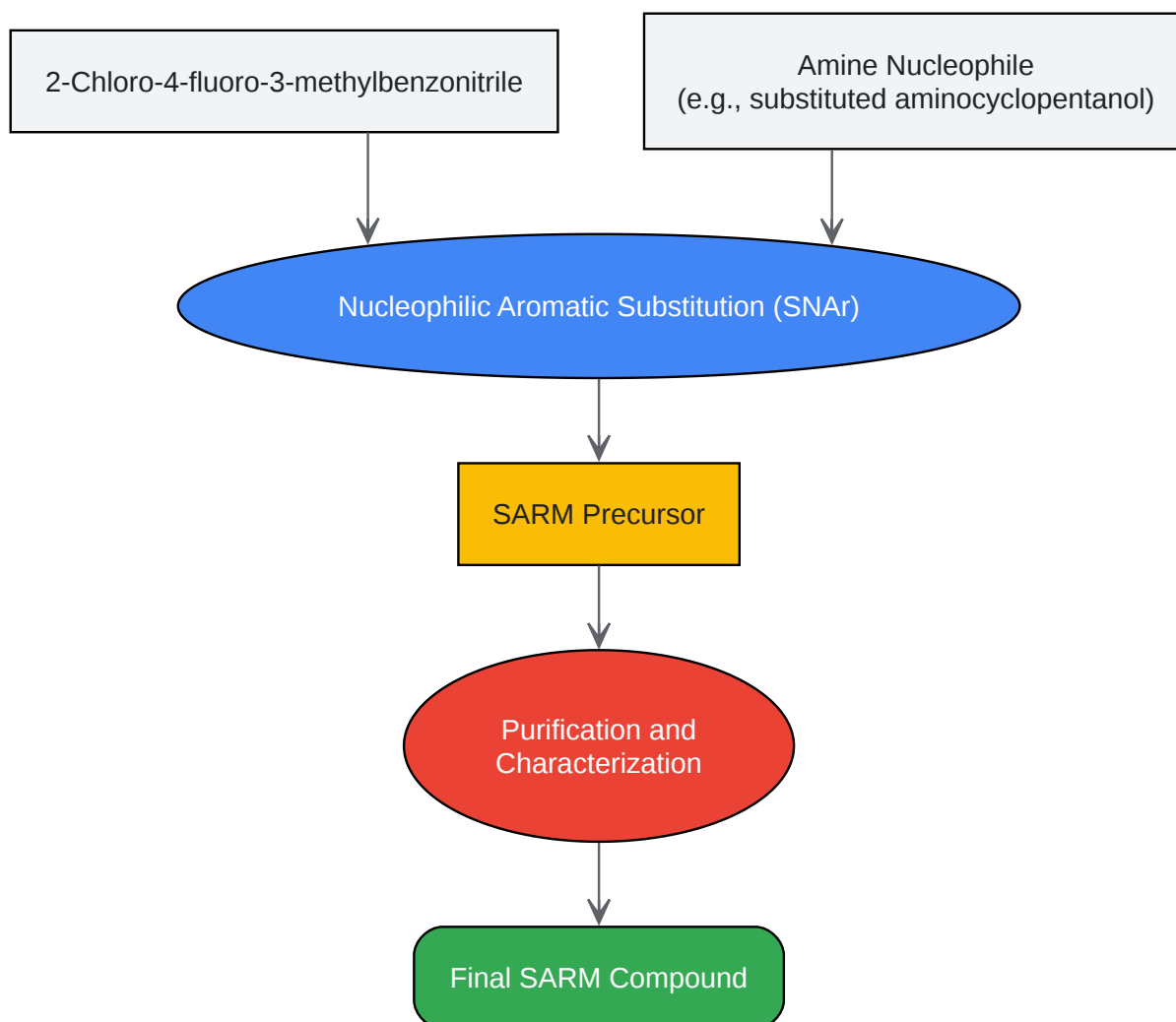
#### Step 2: Fluoro-dediazoniation

- Filter the reaction solution to collect the diazonium tetrafluoroborate salt.
- Dry the collected solid in an oven at 60°C.
- In a separate 100 mL four-necked flask, add 50 mL of toluene and the dried diazonium salt.
- Heat the mixture to 120°C and maintain the reaction for 10 hours.
- After the reaction is complete, remove the toluene by rotary evaporation under reduced pressure.
- Dissolve the residue in 60 mL of dichloromethane.
- Wash the organic phase with 40 mL of saturated ammonium chloride solution, followed by 40 mL of saturated sodium bicarbonate solution, and finally 40 mL of saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude 2-chloro-4-fluorobenzonitrile. Further purification can be achieved by recrystallization or column chromatography.

## Applications in Drug Development

**2-Chloro-4-fluoro-3-methylbenzonitrile** is a valuable building block in medicinal chemistry, particularly in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) effects. The unique substitution pattern of **2-Chloro-4-fluoro-3-methylbenzonitrile** allows for its incorporation into more complex molecules that can selectively target androgen receptors in different tissues.

Below is a generalized workflow illustrating the role of **2-Chloro-4-fluoro-3-methylbenzonitrile** as a key intermediate in the synthesis of a SARM.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for a SARM using **2-Chloro-4-fluoro-3-methylbenzonitrile**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Chloro-4-fluoro-3-methylbenzonitrile IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581074#2-chloro-4-fluoro-3-methylbenzonitrile-iupac-name-and-synonyms]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

